molecular formula C12H7F3INO B2969770 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1304965-48-7

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2969770
CAS No.: 1304965-48-7
M. Wt: 365.094
InChI Key: FHJGAVOFWXBKQS-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of an iodine atom attached to a phenoxy group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenol and 5-(trifluoromethyl)pyridine.

    Formation of Phenoxy Group: The 3-iodophenol undergoes a nucleophilic substitution reaction with a suitable base to form the phenoxy group.

    Coupling Reaction: The phenoxy group is then coupled with 5-(trifluoromethyl)pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced products.

    Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Iodophenoxy)pyridine: Similar structure but lacks the trifluoromethyl group.

    2-(3-Iodophenoxy)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2-Hydrazino-6-(3-iodophenoxy)-4-(trifluoromethyl)pyridine: Contains a hydrazino group in addition to the phenoxy and trifluoromethyl groups.

Uniqueness

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is unique due to the combination of the iodine atom, phenoxy group, and trifluoromethyl group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-iodophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3INO/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJGAVOFWXBKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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